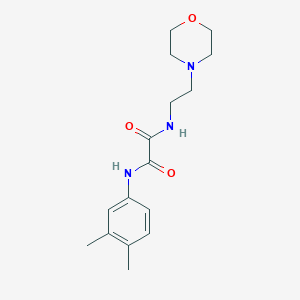
N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide, also known as DMOX, is a chemical compound that has gained attention in scientific research due to its potential as a useful tool in the field of biochemistry. DMOX is a small molecule that can be synthesized in the laboratory and has been shown to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Complexation
N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide's relevance in scientific research primarily revolves around its complexation properties and its role in the synthesis of novel compounds. Research has demonstrated its effectiveness in facilitating the synthesis and complexation with metals, which is crucial for the development of new materials and catalysts. For instance, studies on related morpholine derivatives and their complexation with palladium(II) and mercury(II) provide insights into how similar compounds could potentially serve as ligands in coordination chemistry, enabling the creation of novel metal complexes with unique properties (Singh et al., 2000).
Anticonvulsant Potential
Research into structurally related compounds has uncovered potential therapeutic applications, particularly in the realm of neurology. For example, studies on semicarbazones with similar structural motifs have revealed their efficacy as anticonvulsants, suggesting that N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide and its derivatives could be explored for similar neurological benefits (Yogeeswari et al., 2005).
Catalysis
The compound's derivatives have been investigated for their catalytic abilities, particularly in copper-catalyzed coupling reactions. Such research underscores the potential of N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide in catalyzing chemical reactions, which is a critical aspect of organic synthesis and industrial chemistry (Chen et al., 2023).
Novel Synthetic Approaches
The compound has been a focal point in developing new synthetic methodologies, offering a pathway to create diverse chemical structures efficiently. For instance, the acid-catalyzed rearrangement of related oxiranes for synthesizing di- and mono-oxalamides presents a novel approach that could be applicable to N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide for generating a wide range of derivatives with potential applications in drug development and beyond (Mamedov et al., 2016).
Propiedades
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-12-3-4-14(11-13(12)2)18-16(21)15(20)17-5-6-19-7-9-22-10-8-19/h3-4,11H,5-10H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFJFQYRCOAEHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCOCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

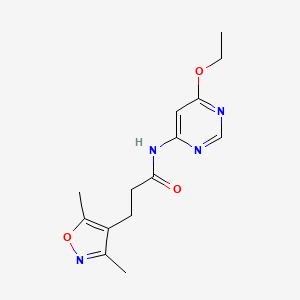
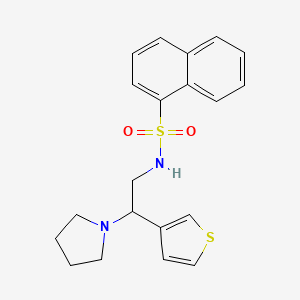
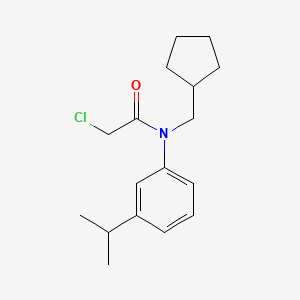
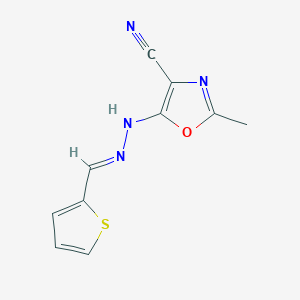
![N-(4-bromophenyl)-2-[[5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B2415763.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2415765.png)
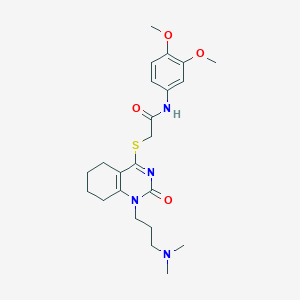
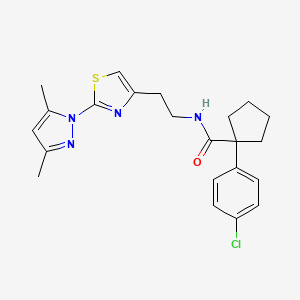
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide](/img/structure/B2415773.png)
![3-[(5-Methyl-1,2-oxazol-3-yl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one](/img/structure/B2415774.png)
![1-[4-Methoxy-3-(trifluoromethyl)phenyl]triazole](/img/structure/B2415775.png)
![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2415776.png)
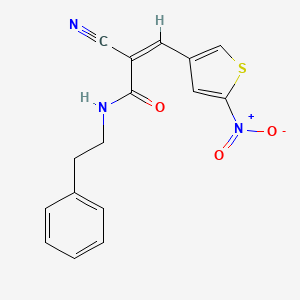
![5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2415778.png)